(3-oxo-1,3-dihydro-2H-indazol-2-yl)acetic acid is a chemical compound with the molecular formula and a molar mass of approximately 192.17 g/mol. It is classified under the category of biochemical reagents and is often utilized in various scientific research applications. The compound is recognized by its CAS number 64697-24-1, which aids in its identification across chemical databases and literature.
The synthesis of (3-oxo-1,3-dihydro-2H-indazol-2-yl)acetic acid can be achieved through various methods. One notable approach involves visible-light-driven decarboxylative coupling of 2H-indazoles with α-keto acids. This method leverages self-catalyzed energy transfer, eliminating the need for additional photosensitizers or metal catalysts, thus simplifying the reaction process and enhancing substrate compatibility under mild conditions .
Another synthesis pathway includes heating 3-amino-3-(2-nitroaryl)propanoic acids with suitable nucleophiles under basic conditions. This method has been shown to tolerate a range of functional groups, allowing for the production of various indazole acetic acid derivatives .
The molecular structure of (3-oxo-1,3-dihydro-2H-indazol-2-yl)acetic acid features an indazole ring fused with a carboxylic acid group. The structural representation can be described using the SMILES notation: C(C(O)=O)N1C(c2ccccc2N1)=O
. The compound's structure exhibits key functional groups that contribute to its reactivity and biological activity.
Property | Value |
---|---|
Molecular Formula | C9H8N2O3 |
Molar Mass | 192.17 g/mol |
CAS Number | 64697-24-1 |
(3-oxo-1,3-dihydro-2H-indazol-2-yl)acetic acid participates in various chemical reactions typical of indazole derivatives. These include nucleophilic substitutions and cyclization reactions due to its reactive carbonyl and carboxylic acid functionalities. The compound can undergo decarboxylation under specific conditions, leading to the formation of other indazole derivatives.
The reactions involving this compound often require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yields and selectivity. For instance, reactions performed under visible light have shown improved efficiency by facilitating energy transfer processes that drive the formation of radical intermediates.
The mechanism of action for (3-oxo-1,3-dihydro-2H-indazol-2-yl)acetic acid primarily revolves around its ability to form reactive intermediates that can participate in further chemical transformations. For example, during the synthesis via visible-light-induced methods, radical species are generated which can subsequently react with other substrates to yield functionalized products .
This compound's reactivity is influenced by its structure; the presence of both carbonyl and carboxylic acid groups allows it to act as both a nucleophile and an electrophile in various reactions.
The physical properties of (3-oxo-1,3-dihydro-2H-indazol-2-yl)acetic acid include:
Physical Properties
Chemical Properties
Property | Value |
---|---|
Melting Point | Not specified |
Storage Conditions | Room temperature |
(3-oxo-1,3-dihydro-2H-indazol-2-yl)acetic acid finds applications primarily in scientific research. It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its derivatives are explored for potential biological activities, including anti-inflammatory and anti-cancer properties.
Researchers utilize this compound in studies aimed at understanding indazole chemistry and its implications in medicinal chemistry, thereby expanding its utility in drug discovery and development processes.
(3-Oxo-1,3-dihydro-2H-indazol-2-yl)acetic acid (CAS# 64697-24-1) represents a structurally specialized indazole derivative. Its systematic name denotes a 2H-indazole core featuring a ketone at C3 (3-oxo) and an acetic acid moiety attached to the N2 nitrogen. This configuration places it within the 2H-indazole tautomeric framework, distinguished from the thermodynamically preferred 1H-indazole form by the proton residing on N1 rather than N2. The molecule's core scaffold comprises a fused benzene and pyrazole ring, with the pyrazole nitrogen (N2) serving as the attachment point for the -CH₂COOH group. Its molecular formula is C₉H₈N₂O₃ (MW: 192.171 g/mol), with key physicochemical properties including a density of 1.4±0.1 g/cm³, boiling point of 413.4±47.0 °C, and flash point of 203.8±29.3 °C [1].
Property | Value |
---|---|
CAS Registry Number | 64697-24-1 |
Molecular Formula | C₉H₈N₂O₃ |
Molecular Weight | 192.171 g/mol |
Density | 1.4±0.1 g/cm³ |
Boiling Point | 413.4±47.0 °C (760 mmHg) |
Flash Point | 203.8±29.3 °C |
Tautomeric Form | 2H-Indazole |
Key Functional Groups | C3-Ketone, N2-Acetic Acid |
This structural architecture confers unique electronic and steric properties. The electron-withdrawing 3-oxo group polarizes the ring system, enhancing electrophilicity at adjacent positions, while the acetic acid side chain introduces hydrogen-bonding capacity and potential for salt formation or esterification. These features collectively enable versatile chemical modifications, particularly at C3, and facilitate interactions with biological targets [5] [9].
Indazole scaffolds have transitioned from synthetic curiosities to privileged structures in medicinal chemistry, driven by their balanced physicochemical properties and target versatility. Early explorations focused on simple indazole derivatives (e.g., bendazac as an NSAID). However, the discovery of fragment-based pharmacophore development marked a turning point. Notably, SPROUT-driven de novo design identified 6-phenylindole as an FGFR1-binding fragment, which was strategically optimized to an indazole core to enhance binding efficiency and metabolic stability. This yielded derivatives with FGFR1-3 inhibition (IC₅₀ = 0.8–90 μM) and exceptional ligand efficiencies (0.30–0.48), validating indazoles as kinase inhibitor templates [3].
The evolution accelerated with clinically successful indazole-based drugs:
Compound | Therapeutic Target | Clinical/Research Impact |
---|---|---|
Early FGFR Fragments | FGFR1 Kinase | Validated indazole as core for kinase inhibition |
Pazopanib | VEGFR, PDGFR, c-Kit | Approved for advanced renal cell carcinoma |
Axitinib | VEGFR1-3 | Second-line RCC therapy |
Nemiralisib | PI3Kδ | Phase II for COPD/asthma (GSK) |
MK-6186 | HIV Reverse Transcriptase | Advanced NNRTI candidate (Merck) |
This trajectory underscores the scaffold’s capacity to engage diverse targets—kinases, viral enzymes, and nuclear receptors—through strategic substitutions at N1, N2, C3, and C6 [3] [9].
C3-functionalization of 2H-indazoles is a critical strategy for enhancing bioactivity and target selectivity. The (3-oxo-1,3-dihydro-2H-indazol-2-yl)acetic acid motif serves as a versatile precursor for C3 modification via:
These methods generate libraries with tailored bioactivities:
C3 Modification | Biological Activity | Potency (EC₅₀/IC₅₀) |
---|---|---|
Cyclopropyl | Pan-genotypic HCV NS5A Inhibition | 0.002–0.004 nM (GT1a/1b) |
Fluoroalkyl | FGFR1 Kinase Inhibition | 0.8–7.9 μM |
3,5-Dimethoxyphenyl | HCV NS5A/NS3 Protease Inhibition | <0.02 nM across genotypes |
Spirocycloalkane | HCV GT2b/3a Inhibition | 1–23 nM |
The acetic acid moiety at N2 further enables prodrug design (e.g., esterification for enhanced permeability) or conjugation to delivery vectors, amplifying the pharmacophore’s utility [5] [9].
Concluding Perspective
(3-Oxo-1,3-dihydro-2H-indazol-2-yl)acetic acid exemplifies the strategic integration of tautomeric control, functional group diversity, and synthetic versatility in heterocyclic drug design. Its role as a precursor to C3-functionalized derivatives continues to inspire fragment-based discovery and late-stage diversification for novel therapeutics.
Compound Name | Primary Application |
---|---|
(3-Oxo-1,3-dihydro-2H-indazol-2-yl)acetic acid | Synthetic intermediate for C3-functionalization |
Pazopanib | Renal cell carcinoma therapy |
Tetracyclic indazole 6 | Pan-genotypic HCV inhibitor |
Nemiralisib | PI3Kδ inhibition (COPD/asthma) |
MK-8742 derivatives | HCV NS5A resistance polymorphism targeting |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7